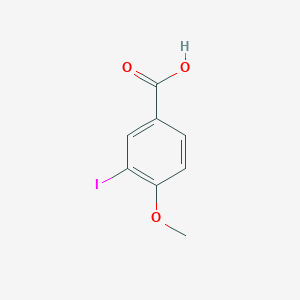
N-(4-chloro-3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)benzamide, also known as CNB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CNB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-(4-chloro-3-nitrophenyl)benzamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. N-(4-chloro-3-nitrophenyl)benzamide has been found to inhibit the activity of tubulin, a protein involved in the formation of microtubules, which are essential for cell division. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to inhibit the activity of various kinases, which are involved in the signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. N-(4-chloro-3-nitrophenyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
N-(4-chloro-3-nitrophenyl)benzamide has several advantages for lab experiments, including its high purity and yield, making it a reliable compound for research purposes. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit potent activity against various cancer cell lines, making it a useful tool for the development of new anticancer drugs. However, N-(4-chloro-3-nitrophenyl)benzamide also has some limitations, including its potential toxicity and limited solubility, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for the research of N-(4-chloro-3-nitrophenyl)benzamide. One area of research involves the development of new anticancer drugs based on the structure and activity of N-(4-chloro-3-nitrophenyl)benzamide. Additionally, further research is needed to determine the potential applications of N-(4-chloro-3-nitrophenyl)benzamide in the treatment of various inflammatory and oxidative stress-related diseases. Furthermore, the development of new synthesis methods and modifications of the N-(4-chloro-3-nitrophenyl)benzamide structure may lead to the discovery of new and more potent compounds with enhanced activity and efficacy.
合成方法
The synthesis of N-(4-chloro-3-nitrophenyl)benzamide involves the reaction of 4-chloro-3-nitroaniline with benzoyl chloride in the presence of a base catalyst. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(4-chloro-3-nitrophenyl)benzamide as a yellow crystalline solid. The synthesis of N-(4-chloro-3-nitrophenyl)benzamide has been optimized to yield high purity and yield, making it a reliable compound for research purposes.
科学研究应用
N-(4-chloro-3-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves the development of new drugs and therapies for the treatment of various diseases. N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it a versatile compound for the development of new drugs.
属性
CAS 编号 |
63565-15-1 |
|---|---|
产品名称 |
N-(4-chloro-3-nitrophenyl)benzamide |
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
N-(4-chloro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
InChI 键 |
FZDNNZQRJIMJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
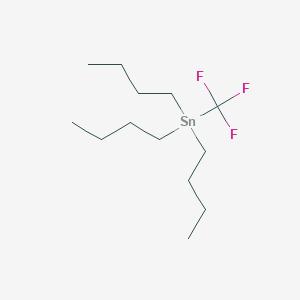
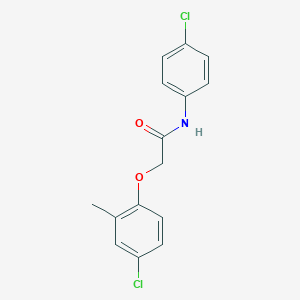
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)

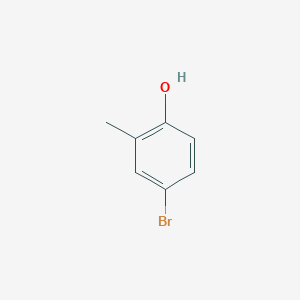

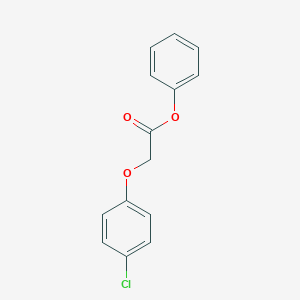
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)




